molecular formula C41H40N4O4 B1192358 Bisindole-PBD

Bisindole-PBD

Cat. No.: B1192358
M. Wt: 652.795
InChI Key: SBZLICHZUVZLMO-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisindole-PBD is a novel inhibitor of angiogenesis by regulating STAT3 and VEGF in breast cancer cells.

Scientific Research Applications

1. Breast Cancer Treatment

  • Bisindole-PBD demonstrates significant potential in breast cancer therapeutics, particularly by affecting the PI3K/AKT/mTOR pathway in breast cancer cells. It has shown efficacy in reducing levels of key proteins in this pathway and causing epigenetic changes leading to the activation of p53-dependent apoptotic signaling, making it a promising therapeutic tool in breast cancer research (Sarma et al., 2015).
  • Another study highlighted this compound's role in inducing DNA damage in breast cancer cells, leading to apoptosis through the inhibition of DNA repair pathways. This suggests its potential as an anticancer agent with a specific action mechanism (Sarma et al., 2014).

2. Antibacterial Properties

  • Research on natural bisindole alkaloids has shown that certain derivatives, particularly those with chloro substituents, are highly active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. These compounds have bactericidal effects and moderate cytotoxicity against human cell lines, indicating their potential in treating bacterial infections (Rehberg et al., 2020).

3. Antiproliferative Activities

  • Certain bisindole alkaloids have been found to exhibit potent cytotoxicity against human colorectal adenocarcinoma cells. These compounds inhibit cell growth and induce apoptosis, highlighting their potential in cancer therapy (Tan et al., 2022).

4. General Anticancer Activity

  • Bisindole alkaloids derived from natural sources and synthetic bisindole hybrids have shown significant activity against various cancer cell lines. Some of these compounds are already approved for cancer therapy, and ongoing research is focusing on enhancing their efficacy and reducing side effects (Zhang & Hu, 2020).

5. Novel Chemical Structures and Mechanisms

  • The discovery of new bisindole alkaloids with unique chemical structures and mechanisms of action, such as those from the Mediterranean marine sponge Rhaphisia lacazei, demonstrates the ongoing exploration in this field. These compounds have shown antitumor activity in vitro, providing new avenues for drug development (Casapullo et al., 2000).

Properties

Molecular Formula

C41H40N4O4

Molecular Weight

652.795

IUPAC Name

(S)-8-((5-(3-(Di(1H-indol-3-yl)methyl)phenoxy)pentyl)oxy)-7-methoxy-1,2,3,11a-tetrahydro-5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-5-one

InChI

InChI=1S/C41H40N4O4/c1-47-38-22-32-37(42-24-28-12-10-18-45(28)41(32)46)23-39(38)49-20-8-2-7-19-48-29-13-9-11-27(21-29)40(33-25-43-35-16-5-3-14-30(33)35)34-26-44-36-17-6-4-15-31(34)36/h3-6,9,11,13-17,21-26,28,40,43-44H,2,7-8,10,12,18-20H2,1H3/t28-/m0/s1

InChI Key

SBZLICHZUVZLMO-NDEPHWFRSA-N

SMILES

O=C1C2=CC(OC)=C(OCCCCCOC3=CC=CC(C(C4=CNC5=C4C=CC=C5)C6=CNC7=C6C=CC=C7)=C3)C=C2N=C[C@@]8([H])N1CCC8

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bisindole-PBD

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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